molecular formula C22H29N7O5.2ClH<br>C22H31Cl2N7O5 B7802609 Puromycin dihydrochloride CAS No. 5682-30-4

Puromycin dihydrochloride

Cat. No.: B7802609
CAS No.: 5682-30-4
M. Wt: 544.4 g/mol
InChI Key: MKSVFGKWZLUTTO-FZFAUISWSA-N
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Description

Puromycin dihydrochloride is a white powder. (NTP, 1992)
Puromycin Hydrochloride is the hydrochloride salt form of puromycin, an aminoglycoside antibiotic isolated from the bacterium Streptomyces alboniger. Acting as an analog of the 3' terminal end of aminoacyl-tRNA, puromycin incorporates itself into a growing polypeptide chain and causes its premature termination, thereby inhibiting protein synthesis. This agent has antimicrobial, antitrypanosomal, and antineoplastic properties;  it is used as an antibiotic in cell culture.
A cinnamamido ADENOSINE found in STREPTOMYCES alboniger. It inhibits protein synthesis by binding to RNA. It is an antineoplastic and antitrypanosomal agent and is used in research as an inhibitor of protein synthesis.

Mechanism of Action

Target of Action

Puromycin dihydrochloride, an aminonucleoside antibiotic derived from the Streptomyces alboniger bacterium , primarily targets the ribosome . It interacts with several 60S ribosomal proteins, including L10-like, L13a, L23, L15, L19, L23a, L26-like 1, L8, L37, L3, and L11 . These proteins play crucial roles in protein synthesis, a vital process for cell growth and survival.

Mode of Action

This compound acts as a protein synthesis inhibitor . It mimics the 3’ end of the aminoacylated tRNA , entering the A site of the ribosome and transferring to the growing peptide chain . This causes the formation of a puromycylated nascent chain and premature chain release . The 3’ position of the molecule contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and effectively stopping the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis . By causing premature chain termination during translation, puromycin disrupts the normal process of protein synthesis . This disruption can have downstream effects on various cellular processes that rely on the production of new proteins.

Pharmacokinetics

It’s known that this compound is soluble in water , which could influence its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis, leading to significant cell death . It is toxic to both prokaryotic and eukaryotic cells , and can kill 99% of cells within 2 days . It also exhibits antitumor activity in studies on brain tumor cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to prolonged exposure to heat . Additionally, the pH of the environment can affect its activity, as evidenced by the isolation of resistant E. coli transformants on pH-adjusted LB medium .

Biochemical Analysis

Biochemical Properties

Puromycin dihydrochloride: acts as a protein synthesis inhibitor . It competes with aminoacyl-tRNA for binding at the A’ site of the peptidyl transferase center during protein translation . This results in premature chain termination and the formation of a puromycylated nascent chain .

Cellular Effects

This compound: has a significant impact on various types of cells and cellular processes. It prevents the growth of bacteria, protozoa, algae, and mammalian cells . It acts very quickly and can kill 99% of the cells within 2 days . It also exhibits antitumor activity in studies on brain tumor cells .

Molecular Mechanism

The molecular mechanism of This compound involves its role as an analog of the 3’ end of aminoacyl-tRNA . It enters the A site and transfers to the growing chain, causing the formation of a puromycylated nascent chain and premature chain release . This makes the molecule much more resistant to hydrolysis and stops the ribosome .

Temporal Effects in Laboratory Settings

In laboratory settings, This compound exhibits changes in its effects over time. It acts very quickly and can kill 99% of the cells within 2 days

Metabolic Pathways

This compound: is involved in the metabolic pathway of protein synthesis . It competes with aminoacyl-tRNA for binding at the A’ site of the peptidyl transferase center during protein translation .

Subcellular Localization

The subcellular localization of This compound It is known to bind to the A site of the ribosome during protein translation

Properties

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSVFGKWZLUTTO-FZFAUISWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O5.2ClH, C22H31Cl2N7O5
Record name PUROMYCIN DIHYDROCHLORIDE
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Related CAS

53-79-2 (Parent)
Record name Puromycin hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID7045861
Record name Puromycin dihydrochloride
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Molecular Weight

544.4 g/mol
Source PubChem
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Physical Description

Puromycin dihydrochloride is a white powder. (NTP, 1992)
Record name PUROMYCIN DIHYDROCHLORIDE
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Solubility

Soluble (NTP, 1992)
Record name PUROMYCIN DIHYDROCHLORIDE
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CAS No.

58-58-2
Record name PUROMYCIN DIHYDROCHLORIDE
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Record name Puromycin hydrochloride [USAN]
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Record name Puromycin dihydrochloride
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Record name (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride
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Record name PUROMYCIN HYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Puromycin dihydrochloride
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Puromycin dihydrochloride
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Puromycin dihydrochloride
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Puromycin dihydrochloride
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Puromycin dihydrochloride
Reactant of Route 6
Puromycin dihydrochloride

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